molecular formula C18H16N2O4 B5880088 2-(2,6-diethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(2,6-diethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B5880088
M. Wt: 324.3 g/mol
InChI Key: SHNLJPFPURCLFE-UHFFFAOYSA-N
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Description

2-(2,6-diethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione, commonly known as DANI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoindole-1,3(2H)-dione derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of DANI is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, DANI derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
DANI and its derivatives have been shown to have various biochemical and physiological effects, depending on their chemical structure and the biological system they are tested on. For example, some DANI derivatives have been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Other derivatives have been shown to inhibit the growth of fungal and bacterial cells.

Advantages and Limitations for Lab Experiments

One advantage of using DANI in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, DANI derivatives have shown promising biological activities, which make them attractive candidates for drug development. However, one limitation of using DANI in lab experiments is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for the research on DANI and its derivatives. One direction is the synthesis and evaluation of DANI derivatives with improved biological activities, such as higher potency and selectivity. Another direction is the development of DANI derivatives as fluorescent probes for imaging biological systems. Additionally, DANI derivatives have potential applications in the field of organic electronics, and further research is needed to explore their properties and potential applications in this field.
Conclusion:
In conclusion, DANI is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DANI have been discussed in this paper. Further research is needed to fully understand the potential of DANI and its derivatives in various fields of scientific research.

Synthesis Methods

The synthesis of DANI involves the reaction of 2,6-diethylphenylamine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent, such as acetic acid, and requires heating to facilitate the reaction. The resulting product is then treated with nitric acid to introduce the nitro group at the 4-position of the isoindole-1,3(2H)-dione ring. The final product is obtained after purification by recrystallization.

Scientific Research Applications

DANI has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic electronics. DANI derivatives have been synthesized and evaluated for their biological activities, such as anticancer, antifungal, and antibacterial properties. In material science, DANI has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and transistors.

properties

IUPAC Name

2-(2,6-diethylphenyl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-11-7-5-8-12(4-2)16(11)19-17(21)13-9-6-10-14(20(23)24)15(13)18(19)22/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNLJPFPURCLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-diethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

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